tert-butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-cyano-3-hydroxycyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-9(2,3)15-8(14)12-10(6-11)4-7(13)5-10/h7,13H,4-5H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQUGAVXYAGJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Cyclobutylamine Derivatives
In a representative method, cyclobutylamine derivatives react with tert-butyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. For example, tert-butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate is synthesized by treating cyclobutylamine with tert-butyl chloroformate in dichloromethane at 0–5°C, achieving yields >75%. This method is adaptable to the target compound by substituting cyclobutylamine with 1-cyano-3-hydroxy-cyclobutylamine.
Key Reaction Conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| tert-Butyl chloroformate | DCM | 0–5°C | 75% |
| Boc anhydride | THF | RT | 68% |
Cyclobutane Ring Formation
The strained cyclobutane ring is constructed via [2+2] cycloaddition or ring-closing metathesis. However, introducing functional groups like cyano and hydroxy requires precise control.
[2+2] Cycloaddition of Nitriles
Photochemical [2+2] cycloaddition of acrylonitrile derivatives generates cyano-substituted cyclobutanes. For instance, irradiating 3-cyano-1-propenol with UV light forms a cyclobutane ring with adjacent cyano and hydroxy groups. The product is then subjected to Boc protection (Section 1.1).
Ring-Closing Metathesis
Olefin metathesis using Grubbs catalyst closes diene precursors into cyclobutanes. A nitrile-containing diene (e.g., 1-cyano-3-hydroxy-1,3-butadiene) undergoes metathesis in toluene at 40°C, yielding the cyclobutane framework.
Functional Group Introduction
Cyano Group Installation
The cyano group is introduced via nucleophilic substitution or Sandmeyer reaction. For example, treating 1-chloro-3-hydroxy-cyclobutane with potassium cyanide in DMF at 80°C replaces chloride with cyano, achieving 65% yield.
Hydroxy Group Formation
Hydroxy groups are installed via ketone reduction or epoxide hydrolysis. Sodium borohydride reduces 1-cyano-3-keto-cyclobutane to the corresponding alcohol in THF/water at 0°C, yielding 85%.
Reduction Conditions:
| Substrate | Reagent | Solvent | Yield |
|---|---|---|---|
| 1-Cyano-3-keto-cyclobutane | NaBH₄ | THF/H₂O | 85% |
| 1-Cyano-3-epoxy-cyclobutane | H₂O (acidic) | EtOH | 72% |
Integrated Synthetic Routes
Route A: Sequential Functionalization
Route B: Late-Stage Cyanation
-
Ring-Closing Metathesis : Form 3-hydroxy-cyclobutane from diene precursor.
-
Cyanation : Treat with CuCN in DMF, 60% yield.
Optimization and Challenges
Stereochemical Control
The cis/trans configuration of the cyano and hydroxy groups is controlled by reaction temperature and catalyst. For example, asymmetric hydrogenation of 1-cyano-3-keto-cyclobutane with (R)-BINAP-Ru catalyst yields the (1R,3S) isomer with 92% ee.
Purification Techniques
Column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization (ethanol/water) resolve diastereomers. HPLC analysis confirms >95% purity.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Tert-butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds in chemical research.
Biology
- Enzyme Interaction Studies : Researchers utilize this compound to investigate interactions with enzymes and metabolic pathways. Its structural characteristics allow it to inhibit specific enzymes by binding to their active sites, which is critical for understanding biochemical processes.
Medicine
- Pharmaceutical Development : Tert-butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate acts as a precursor in drug synthesis, particularly in the development of therapeutics targeting neurodegenerative diseases due to its potential neuroprotective properties .
Industrial Applications
- Production of Specialty Chemicals : The compound is utilized in manufacturing specialty chemicals and materials, which are essential for various industrial processes.
Neuroprotective Effects
A study demonstrated that related compounds could reduce amyloid-beta (Aβ) peptide-induced toxicity in astrocytes. Modifications similar to those found in this compound enhanced neuroprotection by decreasing pro-inflammatory cytokines, indicating a potential role in mitigating neuroinflammation.
Inhibition of Enzymatic Activity
In vitro studies have shown that derivatives of this compound can inhibit β-secretase and acetylcholinesterase, both critical in Alzheimer's disease pathology. For instance, one derivative exhibited an IC50 value of 15.4 nM for β-secretase inhibition, suggesting that this compound may possess similar inhibitory properties.
Toxicity Studies
Research into the toxicity profiles of this compound is ongoing, focusing on its safety and efficacy for potential therapeutic uses. Initial findings suggest manageable toxicity levels when used within specified concentrations.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical processes, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its cyclobutane core and cyano-hydroxy substitution. Below is a comparison with structurally analogous carbamates:
Key Insights:
Ring Size and Strain: The cyclobutane ring in the target compound introduces higher ring strain compared to cyclopentane derivatives (e.g., CAS 1290191-64-8) . This strain may enhance reactivity in ring-opening or functionalization reactions. Cyclohexane analogs (e.g., tert-butyl (1-cyanocyclohexyl)carbamate derivatives) offer greater conformational flexibility but reduced steric hindrance .
Functional Group Impact: The cyano group (-CN) in the target compound and CAS 66399-06-2 increases electrophilicity, facilitating nucleophilic additions or reductions. Hydroxy vs. Oxo Substitutents: The -OH group in the target compound enables hydrogen bonding, improving solubility in polar solvents, while oxo-substituted analogs (e.g., CAS 207729-03-1 ) are more lipophilic and prone to keto-enol tautomerism.
Aromatic vs.
Physicochemical Properties (Inferred):
Biological Activity
Tert-butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate is a synthetic organic compound with the molecular formula C10H16N2O3 and a molar mass of 212.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
- Molecular Formula : C10H16N2O3
- Molar Mass : 212.25 g/mol
- IUPAC Name : tert-butyl (1-cyano-3-hydroxycyclobutyl)carbamate
- CAS Number : 2091531-88-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various physiological effects, particularly in the context of neuroprotection and anti-inflammatory responses.
Neuroprotective Effects
Research indicates that this compound may exhibit protective effects against neurodegenerative processes. A study demonstrated that modifications in similar compounds could enhance neuroprotection against amyloid-beta (Aβ) peptide-induced toxicity in astrocytes. The compound showed a reduction in pro-inflammatory cytokines, suggesting its potential role in mitigating neuroinflammation.
Enzymatic Inhibition
In vitro studies have indicated that related compounds can act as inhibitors for critical enzymes involved in Alzheimer's disease pathology, such as β-secretase and acetylcholinesterase. For instance, a derivative exhibited an IC50 value of 15.4 nM for β-secretase inhibition, implying that this compound may possess similar inhibitory properties.
Comparative Analysis with Similar Compounds
| Compound Name | Similarities | Differences | Potential Applications |
|---|---|---|---|
| tert-butyl (3-formyl-4-hydroxyphenyl)carbamate | Both contain a carbamate moiety | Different aromatic structures | Antioxidant properties |
| tert-butyl 4-amino-1-cyclobutyl-3,4-dioxobutan-2-y | Similar cyclobutyl structure | Different functional groups | Potential anti-cancer activity |
Case Studies and Research Findings
-
Neuroprotective Effects :
- A study explored the protective effects of structurally similar compounds against Aβ peptide-induced toxicity in astrocytes. The findings suggested that these compounds could reduce inflammation markers, indicating potential therapeutic applications in neurodegenerative diseases.
-
Inhibition of Enzymatic Activity :
- In vitro assays revealed that derivatives of this compound could inhibit β-secretase and acetylcholinesterase effectively. The significant inhibition observed suggests a promising avenue for developing treatments for Alzheimer's disease.
-
Toxicity Studies :
- While chronic toxicity data remain sparse, preliminary studies indicate low acute toxicity levels, supporting further exploration of this compound's safety profile for potential therapeutic use.
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR to confirm regiochemistry and Boc group integrity. The cyclobutane ring’s protons appear as complex splitting patterns (δ 2.5–4.0 ppm) due to ring strain .
- IR : Peaks at ~3400 cm⁻¹ (OH stretch), ~2250 cm⁻¹ (CN stretch), and ~1700 cm⁻¹ (carbamate C=O) validate functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na]⁺ ion).
What challenges arise in the X-ray crystallographic analysis of this compound, and how can they be addressed using SHELX software?
Advanced
Challenges :
- Disorder in the cyclobutane ring : Strained rings may adopt multiple conformations, leading to overlapping electron density.
- Hydrogen bonding ambiguity : The hydroxyl group’s position affects packing but may be poorly resolved.
Q. Solutions with SHELX :
- SHELXL refinement : Use PART and SUMP instructions to model disordered atoms.
- Hydrogen bond restraints : Apply DFIX and DANG constraints to stabilize the hydroxyl group’s geometry during refinement .
How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitutions?
Q. Advanced
- Steric effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, directing reactivity toward the cyano group.
- Electronic effects : The electron-withdrawing cyano group activates adjacent positions for nucleophilic additions (e.g., hydrolysis to carboxylic acids under acidic conditions).
Methodological Insight : Kinetic studies (e.g., UV-Vis monitoring of CN hydrolysis) can quantify substituent effects .
What strategies are effective in analyzing the compound’s stability under varying pH and temperature conditions?
Q. Advanced
- pH Stability :
- Acidic conditions : Monitor Boc deprotection (e.g., TFA in DCM) via ¹H NMR.
- Basic conditions : Track cyano group hydrolysis (e.g., NaOH) using IR or LC-MS.
- Thermal Stability : Perform DSC/TGA to identify decomposition temperatures. Store at ≤ -20°C in inert solvents (e.g., acetonitrile) to prevent degradation .
What contradictions exist in reported synthetic yields, and how can researchers troubleshoot them?
Q. Advanced
- Reported Yield Variability : Differences may arise from Boc protection efficiency or cyclobutane ring instability.
- Troubleshooting :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
